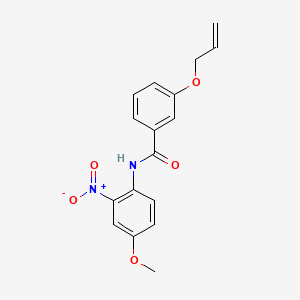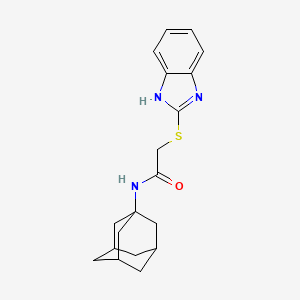![molecular formula C18H24ClNO2 B4411489 {3-[2-(benzyloxy)phenoxy]propyl}dimethylamine hydrochloride](/img/structure/B4411489.png)
{3-[2-(benzyloxy)phenoxy]propyl}dimethylamine hydrochloride
Übersicht
Beschreibung
{3-[2-(benzyloxy)phenoxy]propyl}dimethylamine hydrochloride, also known as BPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. BPPD is a tertiary amine that contains a benzyl ether group and a propylene chain, making it a versatile molecule that can be used for various purposes.
Wirkmechanismus
The mechanism of action of {3-[2-(benzyloxy)phenoxy]propyl}dimethylamine hydrochloride is not fully understood, but it is believed to involve the interaction of the molecule with specific receptors or enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. This compound has also been shown to interact with specific receptors, such as sigma-1 and dopamine receptors, which are involved in the regulation of mood, cognition, and movement.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that this compound inhibits the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can enhance cognitive function and memory. This compound has also been shown to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin. This inhibition can lead to a decrease in melanin production, which can be beneficial for the treatment of hyperpigmentation disorders. In vivo studies have shown that this compound has antitumor and antimicrobial activities, which can be attributed to its interaction with specific receptors or enzymes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
{3-[2-(benzyloxy)phenoxy]propyl}dimethylamine hydrochloride has several advantages for lab experiments, including its stability, solubility, and versatility. This compound is a stable compound that can be stored for extended periods without significant degradation. This compound is also soluble in various solvents, which makes it easy to handle and manipulate in lab experiments. This compound is a versatile molecule that can be used for various purposes, such as drug synthesis, metal complex preparation, and polymerization. However, this compound also has some limitations for lab experiments, such as its potential toxicity and limited availability. This compound can be toxic at high doses, which can limit its use in certain experiments. This compound is also a relatively rare compound, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of {3-[2-(benzyloxy)phenoxy]propyl}dimethylamine hydrochloride, including its potential applications in drug discovery, materials science, and agriculture. In drug discovery, this compound can be used as a building block for the synthesis of novel drugs that target specific diseases, such as cancer and Alzheimer's. This compound can also be used as a ligand for the preparation of metal complexes that have unique properties, such as luminescence and conductivity. In agriculture, this compound can be used as a plant growth regulator that enhances crop yield and quality. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
{3-[2-(benzyloxy)phenoxy]propyl}dimethylamine hydrochloride has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been used as a building block for the synthesis of novel drugs that target different diseases, such as cancer, Alzheimer's, and Parkinson's. This compound has also been used as a ligand for the preparation of metal complexes that have shown promising antimicrobial and antitumor activities. In materials science, this compound has been used as a monomer for the preparation of polymers that have unique properties, such as thermal stability, biodegradability, and conductivity. In agriculture, this compound has been used as a plant growth regulator that enhances crop yield and quality.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(2-phenylmethoxyphenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-19(2)13-8-14-20-17-11-6-7-12-18(17)21-15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHPEVDWEYBBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC=C1OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411444.png)
![4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B4411451.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4411459.png)
![N-(2,6-dimethylphenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4411462.png)
![N-(3-{[(3-chlorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4411468.png)
![4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411475.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4411480.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4411498.png)

![2-[2-(methylamino)-2-oxoethoxy]-N-(1-methyl-3-phenylpropyl)benzamide](/img/structure/B4411510.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4411520.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4411529.png)